![molecular formula C17H19N3O B5734742 5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- CAS No. 669724-42-9](/img/structure/B5734742.png)
5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]-
Descripción general
Descripción
5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with specific substitutions that confer unique chemical and biological properties.
Safety and Hazards
Direcciones Futuras
The compound “7,7-dimethyl-2-[(4-methylphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone” could serve as a starting material for the synthesis of many compounds such as azo dyes and dithiocarbamate . It could also be used in the development of new pharmaceuticals, given the biological activity of related secondary amines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- typically involves multi-component reactions. One efficient method is the one-pot four-component condensation reaction. This involves the reaction of aromatic aldehydes, 1,3-indandione, dimedone, and ammonium acetate in the presence of a catalyst such as tribromomelamine (TBM) in ethanol. This method yields the desired product with high efficiency and minimal waste .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. Catalysts like TBM are preferred due to their efficiency and environmentally benign nature .
Análisis De Reacciones Químicas
Types of Reactions
5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different derivatives.
Substitution: Substitution reactions, particularly at the amino group, can yield a variety of functionalized quinazolinones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetic acid .
Major Products
The major products formed from these reactions are various quinazolinone derivatives with potential biological activities. These derivatives can be further studied for their pharmacological properties .
Aplicaciones Científicas De Investigación
5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
7,7-Dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-diones: These compounds share a similar core structure but differ in their specific substitutions.
4-(4-chlorophenyl)-7,7-dimethyl-7,8-dihydro-4H-1-benzopyran-2,5(3H,6H)-dione: This compound has a similar quinazolinone core but with different functional groups.
Uniqueness
The uniqueness of 5(6H)-Quinazolinone, 7,8-dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]- lies in its specific substitutions, which confer distinct chemical and biological properties. These unique features make it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
IUPAC Name |
7,7-dimethyl-2-(4-methylanilino)-6,8-dihydroquinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-11-4-6-12(7-5-11)19-16-18-10-13-14(20-16)8-17(2,3)9-15(13)21/h4-7,10H,8-9H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTJTLOEIHXVSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801155424 | |
| Record name | 7,8-Dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
669724-42-9 | |
| Record name | 7,8-Dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]-5(6H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=669724-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7,8-Dihydro-7,7-dimethyl-2-[(4-methylphenyl)amino]-5(6H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801155424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methoxyphenyl)methyl]-1-(2-phenylethyl)-1H-1,3-benzodiazole](/img/structure/B5734670.png)
![2-[(2-methylphenoxy)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5734674.png)
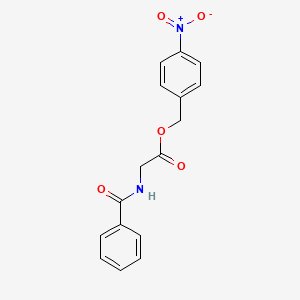
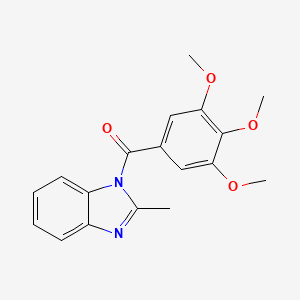
![1-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B5734699.png)
![1-[(phenylthio)acetyl]pyrrolidine](/img/structure/B5734721.png)
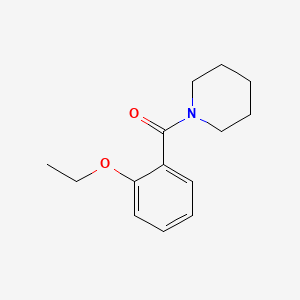
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B5734733.png)
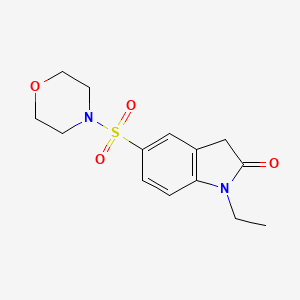
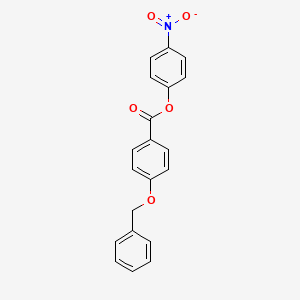
![4-amino-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-5-pyrimidinecarbonitrile](/img/structure/B5734784.png)
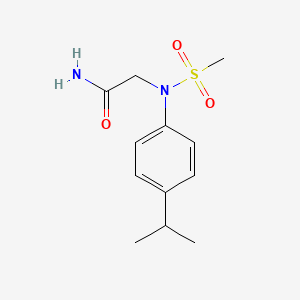
METHANONE](/img/structure/B5734789.png)
![4-METHOXY-N-[2-(MORPHOLIN-4-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5734797.png)
